molecular formula C21H26O12 B147324 Plumieride CAS No. 511-89-7

Plumieride

Cat. No. B147324
CAS RN: 511-89-7
M. Wt: 470.4 g/mol
InChI Key: AOPMSFXOYJXDNJ-IRFSQMTFSA-N
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Description

Plumieride is an iridoid glycoside that has been isolated from various plant sources, such as Alamanda cathartica L. flowers. It has been the subject of research due to its potential therapeutic effects, including antioxidant and anti-inflammatory properties. Studies have shown that plumieride can have a significant efficacy in attenuating the parameters of experimental ulcerative colitis, potentially mediated by its antioxidant and anti-inflammatory effects .

Synthesis Analysis

The synthesis of plumieride and related compounds has been explored through various synthetic routes. For instance, a biogenetic-type transformation of geniposide into plumieride has been reported, involving sensitized photooxygenation and subsequent chemical reactions to yield the desired product . Additionally, synthetic efforts have been made to construct complex molecular structures that resemble plumieride, such as the tricyclic ring system found in plumarellide, using transannular Diels–Alder reactions .

Molecular Structure Analysis

The molecular structure of plumieride-related compounds has been studied using techniques such as single crystal X-ray studies. These studies have helped in understanding the solid-state structures of these compounds and the balance between monomer and dimer formation, which is influenced by the bulk of the organic group attached to the nitrogen atoms in the case of saturated N-heterocyclic plumbylenes .

Chemical Reactions Analysis

Plumieride undergoes various chemical reactions that have been studied to understand its behavior and potential applications. For example, the transformation of geniposide into plumieride involves photooxygenation and oxidation reactions, followed by condensation and reduction steps . The synthesis of related compounds also involves key reactions such as the Pauson-Khand reaction and SmI2-mediated radical cyclization to construct complex ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of plumieride have been investigated in the context of its biological activity. For instance, its effects on spermatogenesis in male rats were studied, showing that oral administration of plumieride can lead to a significant reduction in the weights of reproductive organs and an arrest of spermatogenesis without systemic side effects . Additionally, its cytotoxicity on intestinal epithelial cells was evaluated, indicating that plumieride does not exhibit significant toxicity at therapeutic doses .

Relevant Case Studies

Plumieride has been studied in the context of dextran sulfate sodium-induced colitis in mice, where it demonstrated a protective effect against colonic damage and inflammation . Another study focused on a fish lectin homologous to mannose-binding B-type lectins, named plumieribetin, which inhibits the collagen-binding α1β1 integrin, suggesting a potential role in pathogen defense and integrin-mediated cellular interactions .

Scientific Research Applications

  • Antifungal Properties

    • Plumieride isolated from Allamanda cathartica exhibits strong antifungal effects against dermatophytes causing dermatomycosis in animals and humans. It shows noncytotoxic nature against a mouse leukemia cell line (Tiwari et al., 2002).
  • Immunostimulatory Effects

    • Research on plumieride from Plumieria acutifolia leaves indicates immunostimulatory activity. It enhances cell-mediated, humoral immune response and the release of TNF-α, IFN-γ, and IL-2 in immunocompromised mice (Jasvinder Singh et al., 2017).
  • Anticancer Potential

    • Structural modifications of plumieride isolated from Plumeria bicolor were explored for enhanced anticancer activity. Certain modifications improved its cytotoxicity against cancer cells (Dobhal et al., 2004).
  • Anxiolytic-Like Effects

    • Plumieride demonstrates anxiolytic-like effects mediated by GABAergic and monoaminergic systems in mice, suggesting potential use in treating anxiety disorders (Dalmagro et al., 2020).
  • Anti-Inflammatory and Antioxidant Effects

    • A study on plumieride’s effect on colitis in mice indicates significant efficacy in attenuating symptoms, potentially mediated by antioxidant and anti-inflammatory effects (Boeing et al., 2018).
  • Antioxidant Activity

    • Plumieride shows potential as a natural antioxidant against peroxidative damage in rats, suggesting applications in protecting against oxidative stress-related diseases (Singh et al., 2014).
  • Neuropharmacological Effects

    • The ethanolic extract of Allamanda cathartica flowers and isolated plumieride exhibit anticonvulsant and antidepressant-like activities, with no observed acute toxicity, indicating potential for psychiatric disorder treatments (Bonomini et al., 2017).
  • Effects on Spermatogenesis

    • Plumieride ingestion in male rats caused a reduction in fertility, affecting spermatogenesis and sperm motility, suggesting potential applications in reproductive biology research (Gupta et al., 2004).

Future Directions

While Plumieride has shown promising results in terms of its antioxidant and antifungal properties, more research is needed to fully understand its potential therapeutic uses. It might be considered a natural antioxidant against peroxidative damage in rats .

properties

IUPAC Name

methyl (1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O12/c1-8(23)10-5-21(33-18(10)28)4-3-9-11(17(27)29-2)7-30-19(13(9)21)32-20-16(26)15(25)14(24)12(6-22)31-20/h3-5,7-9,12-16,19-20,22-26H,6H2,1-2H3/t8-,9+,12+,13+,14+,15-,16+,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPMSFXOYJXDNJ-IRFSQMTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2(C=CC3C2C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199109
Record name Plumieride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plumieride

CAS RN

511-89-7
Record name Plumieride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Plumieride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Plumieride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PLUMIERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71A048XW8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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